6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide
Description
6-Methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a heterocyclic small molecule featuring an indole core substituted with a methoxy group at position 6 and a carboxamide group at position 2.
Properties
IUPAC Name |
6-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-25-12-15(11-23-25)19-14(4-3-7-21-19)10-22-20(26)18-8-13-5-6-16(27-2)9-17(13)24-18/h3-9,11-12,24H,10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMMJZCVIZUVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(N3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Carboxamide Formation
The carboxamide group at position 2 is formed by coupling the indole-2-carboxylic acid with an amine (e.g., pyridin-3-ylmethylamine). This step often employs thionyl chloride to activate the carboxylic acid, followed by reaction with an amine in the presence of a coupling agent (e.g., HATU) and a base (e.g., Hunig’s base) to prevent racemization .
Reaction Mechanism :
-
Activation :
-
Coupling :
Pyridin-3-ylmethyl-Pyrazole Substituent
The pyridin-3-ylmethyl group with a 1-methylpyrazol-4-yl substituent is synthesized via:
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Pyridine Alkylation : Pyridine is alkylated at position 3 using methylating agents (e.g., CH₃I) under nucleophilic substitution conditions.
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Pyrazole Coupling : The 1-methylpyrazol-4-yl group is attached via Knoevenagel condensation (using a pyrazole aldehyde) or Stille coupling (for aryl-pyrazole bonds) .
Critical Reaction Parameters
| Step | Reagents/Conditions | Key Considerations |
|---|---|---|
| Indole Core Synthesis | Fisher/Bartoli synthesis, O-methylation agents | Regioselectivity, methoxy group stability |
| Carboxamide Formation | SOCl₂, HATU, Hunig’s base, amine | Avoid racemization; control reaction temperature |
| Pyridine Alkylation | CH₃I, nucleophilic substitution conditions | Selectivity for position 3 alkylation |
| Pyrazole Coupling | Knoevenagel condensation (piperidine catalyst) | Optimize for high yield and purity |
Stereochemical and Functional Group Challenges
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Stereochemical Control : The indole’s carboxamide position (position 2) requires precise stereochemical control, often achieved through chiral intermediates or resolution .
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Functional Group Compatibility : The methoxy group’s stability and the pyrazole’s reactivity must be managed during coupling steps.
Research Findings and Validation
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities, which can be categorized as follows:
Anticancer Activity
Research indicates that derivatives of indole compounds often possess anticancer properties. The specific structure of 6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide suggests potential activity against various cancer cell lines. A study evaluating similar indole derivatives found significant cytotoxic effects against breast and colon cancer cells, indicating that this compound may also exhibit similar properties through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Indole derivatives have been studied for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines. This has been supported by molecular docking studies that suggest a favorable binding affinity to targets involved in inflammation .
Antimicrobial Properties
The compound may also demonstrate antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
Several studies have highlighted the applications of compounds similar to 6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide:
Case Study 1: Anticancer Evaluation
A study published in Pharmaceuticals demonstrated that a related indole derivative exhibited potent anticancer activity against multiple cancer cell lines through apoptosis induction and inhibition of proliferation . The findings suggest that modifications to the indole structure can enhance anticancer efficacy.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory agents, researchers utilized molecular docking to evaluate the interactions between indole derivatives and cyclooxygenase enzymes (COX). Results indicated that certain structural features of these compounds could significantly inhibit COX activity, leading to reduced inflammation .
Case Study 3: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of indole derivatives showed promising results against Pseudomonas aeruginosa. Molecular docking studies revealed strong binding interactions with the PqsR protein, which plays a critical role in bacterial virulence . This suggests potential therapeutic applications for treating infections caused by resistant strains.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several analogs documented in recent medicinal chemistry studies. Key comparisons are outlined below:
Core Structure and Substitution Patterns
Key Observations :
- Indole vs.
- Substituent Positioning : The target compound’s 6-methoxy group on the indole contrasts with the 3-methyl and trifluoromethylpyridine groups in Compound 41. Methoxy groups are electron-donating, which may improve solubility or alter binding kinetics compared to electron-withdrawing groups (e.g., CF₃) .
- Carboxamide Orientation : Unlike the indole-3-carboxamide in Compound 3, the target compound’s carboxamide at position 2 may alter binding geometry in enzyme active sites, as seen in analogous kinase inhibitors .
Physicochemical and Pharmacokinetic Properties
- LogP : The target compound’s pyrazole-pyridine side chain may reduce hydrophobicity (predicted LogP ~2.5) compared to Compound 41’s trifluoromethylpyridine group (LogP likely >3.0) .
- Solubility: The 6-methoxy group could enhance aqueous solubility relative to non-polar substituents in analogs.
- Metabolic Stability : Piperidine-containing analogs (e.g., Compound 3) often exhibit improved metabolic stability due to reduced CYP450 susceptibility, whereas pyrazole groups (as in the target compound) may require further optimization to mitigate oxidative metabolism .
Research Findings and Implications
- Compound 41 : Demonstrated high purity (HPLC: 98.67%) and a well-resolved ^1H NMR spectrum, suggesting synthetic reproducibility. Its trifluoromethyl group may confer enhanced target affinity but could increase toxicity risks .
- Compound 3 : Achieved 66% yield via reductive amination, with LC-MS confirming molecular integrity. The piperidine-ethyl side chain in Compound 3 and its derivative (Compound 4) underscores the importance of nitrogen-rich moieties in improving blood-brain barrier penetration .
Biological Activity
6-Methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide, identified by its CAS number 2034300-51-9, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 361.4 g/mol. The structure features an indole core, a methoxy group, and a pyrazole-pyridine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. It has been shown to interact with nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, particularly through the activation of nicotinamide phosphoribosyltransferase (NAMPT), which is crucial for cellular NAD+ levels . This modulation can lead to enhanced cellular metabolism and increased resistance to apoptosis in certain cancer cell lines.
Anticancer Activity
Research indicates that compounds containing pyrazole and indole structures exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines, including lung (A549), colon (HT-29), and liver (HepG2) cancers . The presence of the pyrazole moiety enhances these effects by promoting apoptosis and inhibiting anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 26 | Apoptosis induction |
| HT-29 | 49.85 | Growth inhibition |
| HepG2 | 34.5 | Metabolic modulation |
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is pivotal in inflammatory responses . This activity suggests potential applications in treating inflammatory diseases.
Case Studies
- In Vivo Studies : In a study involving mice models, administration of the compound resulted in increased NAD+ levels and improved metabolic profiles, suggesting its efficacy in enhancing mitochondrial function and energy metabolism .
- Cell Culture Experiments : In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines at micromolar concentrations. The mechanism was linked to the induction of cell cycle arrest and apoptosis .
- Comparative Analysis : When compared with other pyrazole-containing compounds, this specific derivative showed superior activity against several cancer types due to its unique structural features that enhance binding affinity to target proteins involved in cell survival pathways .
Q & A
Q. What are the recommended synthetic routes for 6-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide?
Answer:
- Stepwise Coupling Approach : Synthesize intermediates such as the pyridine-methylamine derivative (e.g., via reductive amination or nucleophilic substitution) and the indole-carboxylic acid moiety. Couple these using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
- Key Characterization : Confirm purity via HPLC (>98% purity threshold, as in and ) and structural integrity via H NMR (e.g., δ 11.55 ppm for indole NH, δ 3.85 ppm for methoxy groups) .
Q. How should researchers validate the structural identity of this compound?
Answer:
- Multi-Technique Approach :
- NMR : Assign peaks for methoxy (δ ~3.8-4.0 ppm), pyrazole (δ ~7.5-8.6 ppm), and indole NH (δ ~11.5 ppm) .
- LCMS/HRMS : Verify molecular ion peaks (e.g., ESIMS m/z 392.2 for analogous compounds in ) and isotopic patterns .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation, as in ) .
Q. What are common analytical challenges in quantifying this compound, and how can they be mitigated?
Answer:
- Challenges :
- Co-elution of impurities in HPLC (e.g., residual solvents or byproducts).
- Degradation under acidic/basic conditions due to the indole-carboxamide backbone.
- Solutions :
II. Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?
Answer:
- Catalytic Systems : Test copper(I) bromide (0.1-0.2 eq) for coupling reactions, as used in cyclopropane-amine syntheses ().
- Temperature Control : Maintain 35–50°C for 48–72 hours to balance reaction rate and byproduct formation .
- Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize solvent ratios, catalyst loading, and reaction time .
Q. How should researchers address contradictory data in purity assessments across different batches?
Answer:
Q. What mechanistic insights exist for key reactions in the compound’s synthesis?
Answer:
Q. What strategies enhance metabolic stability or solubility of this compound for in vitro studies?
Answer:
Q. How can cross-disciplinary approaches (e.g., flow chemistry) improve synthesis efficiency?
Answer:
- Flow Reactors : Use continuous-flow systems for exothermic steps (e.g., amidation) to enhance heat dissipation and reduce reaction time .
- In-Line Analytics : Integrate real-time UV/IR monitoring to detect intermediates and automate purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
